molecular formula C8H6F2O2 B084649 Methyl 2,6-difluorobenzoate CAS No. 13671-00-6

Methyl 2,6-difluorobenzoate

Cat. No.: B084649
CAS No.: 13671-00-6
M. Wt: 172.13 g/mol
InChI Key: QNPFLTKQLFSKBY-UHFFFAOYSA-N
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Description

Methyl 2,6-difluorobenzoate is a fluorinated aromatic ester with the molecular formula C8H6F2O2 and a molecular weight of 172.13 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

Methyl 2,6-difluorobenzoate is a fluorinated aromatic ester The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that it can be synthesized from 2,6-difluorobenzoic acid via esterification with methanol . The specific interactions with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that it may be used in the synthesis of 9-hydroxy-13-(2,6-difluorophenyl)-3h-dibenzo[b,i]xanthen-3-one and 2,6-difluorobenzohydroxamic acid . The downstream effects of these pathways are subjects of ongoing research.

Result of Action

It is known that it may be used in the synthesis of certain compounds . The specific effects of these compounds are subjects of ongoing research.

Preparation Methods

Methyl 2,6-difluorobenzoate can be synthesized through the esterification of 2,6-difluorobenzoic acid with methanol . The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The general reaction is as follows:

2,6-Difluorobenzoic acid+MethanolH2SO4Methyl 2,6-difluorobenzoate+Water\text{2,6-Difluorobenzoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2,6-Difluorobenzoic acid+MethanolH2​SO4​​Methyl 2,6-difluorobenzoate+Water

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Methyl 2,6-difluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted by nucleophiles under appropriate conditions. Common reagents include sodium methoxide and potassium tert-butoxide.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester can be hydrolyzed to 2,6-difluorobenzoic acid using aqueous sodium hydroxide or hydrochloric acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2,6-difluorobenzoate is utilized in scientific research for various applications:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: It is employed in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Methyl 2,6-difluorobenzoate can be compared with other fluorinated aromatic esters, such as:

  • Methyl 2-fluorobenzoate
  • Methyl 3,4-difluorobenzoate
  • Methyl 2,5-difluorobenzoate

The uniqueness of this compound lies in the specific positioning of the fluorine atoms, which influences its reactivity and interaction with biological targets. This positioning can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 2,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPFLTKQLFSKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333831
Record name Methyl 2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13671-00-6
Record name Methyl 2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,6-difluorobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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